N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a naphthalene moiety and a hydroxypropyl linker. This compound combines aromatic and polar functional groups, making it structurally distinct from simpler sulfonamides.
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-15-10-11-18(14-16(15)2)26(24,25)22-13-12-21(23)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,14,21-23H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJGYTNKVCYQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the hydroxypropyl intermediate, which is then coupled with the naphthalene and benzenesulfonamide moieties. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.
Scientific Research Applications
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxypropyl chain and sulfonamide group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The naphthalene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between the target compound and related molecules from the evidence:
Key Observations:
- Sulfonamide vs.
- Aromatic Systems : The naphthalene group in the target offers extended π-conjugation compared to the simpler 3-methylbenzamide in , which may influence binding affinity in receptor-ligand interactions.
- Hydroxyl Group Positioning : The tertiary hydroxyl group in ’s compound (2-hydroxy-1,1-dimethylethyl) contrasts with the secondary hydroxyl in the target (3-hydroxypropyl), affecting steric accessibility and coordination chemistry .
Crystallographic and Spectroscopic Analysis
- Crystallography : and rely on X-ray crystallography (supported by SHELX software ) for structural confirmation. The target’s naphthalene and sulfonamide groups would likely produce distinct crystal packing vs. the benzamide () or dimethoxyphenyl systems ().
- Spectroscopy : 1H/13C NMR and IR (as in ) would differentiate the target’s aromatic protons (naphthalene: δ 7.2–8.5 ppm) from methylbenzenesulfonamide protons (δ 2.5–3.5 ppm for CH₃ groups) .
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the hydroxypropyl-naphthalene intermediate via nucleophilic addition of naphthalen-1-yl Grignard reagent to a ketone precursor.
- Step 2: Sulfonamide coupling using 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group.
- Critical Parameters: Temperature (<0°C for Grignard reactions), solvent selection (e.g., THF for Grignard, DCM for sulfonylation), and stoichiometric control to minimize byproducts like over-sulfonated species .
- Validation: Monitor reaction progress via TLC or HPLC, and confirm intermediates using -NMR and IR spectroscopy .
Basic: How can the compound’s structural features influence its biological activity?
Answer:
Key structural determinants include:
- Naphthalene moiety : Enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets in enzymes or receptors.
- Sulfonamide group : Acts as a hydrogen-bond acceptor, critical for targeting enzymes like carbonic anhydrase or matrix metalloproteinases.
- Hydroxypropyl linker : Provides conformational flexibility, enabling optimal positioning of functional groups during target engagement.
Methodological Insight: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets, validated by SPR (Surface Plasmon Resonance) for affinity measurements .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential:
- Protocol: Grow crystals via vapor diffusion (e.g., using ethanol/water mixtures). Refine data using SHELXL , focusing on the hydroxypropyl group’s stereochemistry and sulfonamide torsion angles.
- Common Issues: Crystal twinning or disorder in the naphthalene ring. Mitigate by optimizing crystallization conditions (e.g., slow cooling rates, seeding).
- Validation: Compare experimental data with computational models (e.g., Mercury CSD) to confirm absolute configuration .
Advanced: How to address low yields in the sulfonamide coupling step?
Answer:
Low yields often arise from competing hydrolysis or incomplete activation:
- Optimization Strategies:
- Use anhydrous solvents (e.g., DCM) and molecular sieves to scavenge moisture.
- Pre-activate the sulfonyl chloride with DMAP (4-dimethylaminopyridine) to enhance electrophilicity.
- Employ microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .
- Analytical Follow-up: Quantify unreacted starting material via LC-MS and adjust stoichiometry iteratively .
Advanced: How to interpret contradictory bioactivity data across assay platforms?
Answer:
Discrepancies may arise from assay-specific conditions:
- Case Example: High IC in cell-based assays vs. low K in SPR.
- Investigate: Check membrane permeability (e.g., PAMPA assay) or efflux pump activity (e.g., Caco-2 cells with verapamil).
- Adjust: Modify the hydroxypropyl group’s polarity (e.g., introduce PEG linkers) to enhance cellular uptake .
- Statistical Approach: Apply Bland-Altman analysis to quantify inter-assay variability .
Advanced: What analytical techniques are critical for purity assessment?
Answer:
Multi-Technique Workflow:
| Technique | Purpose | Conditions |
|---|---|---|
| HPLC-DAD | Quantify impurities | C18 column, gradient elution (ACN/water + 0.1% TFA), λ = 254 nm |
| -NMR | Confirm regiochemistry of dimethylbenzenesulfonamide | DMSO-d, 125 MHz |
| HRMS | Verify molecular formula | ESI+ mode, resolution >30,000 |
Advanced: How to design SAR studies for optimizing target selectivity?
Answer:
Stepwise Approach:
Core Modifications: Replace naphthalene with substituted aromatics (e.g., biphenyl, anthracene) to probe steric effects.
Linker Optimization: Test alkyl vs. PEG-based linkers to balance flexibility and hydrophilicity.
Sulfonamide Substitutions: Introduce electron-withdrawing groups (e.g., -CF) to modulate pK and H-bonding capacity.
- Validation: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for each analog .
Advanced: How to resolve discrepancies in solubility predictions vs. experimental data?
Answer:
Factors Causing Discrepancies:
- Polymorphism (e.g., amorphous vs. crystalline forms).
- pH-dependent ionization of the sulfonamide group.
Solutions: - Experimental: Measure solubility in biorelevant media (FaSSIF/FeSSIF) using shake-flask method.
- Computational: Recalibrate COSMO-RS models with experimental data to improve predictive accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
